N'-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidinylsulfanyl group and a propan-2-yloxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE typically involves the condensation of 4-(propan-2-yloxy)benzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(METHOXY)PHENYL]METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE
- N’-[(E)-[4-(ETHOXY)PHENYL]METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12(2)22-14-6-4-13(5-7-14)10-19-20-15(21)11-23-16-17-8-3-9-18-16/h3-10,12H,11H2,1-2H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRWIRSMAJZBFD-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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